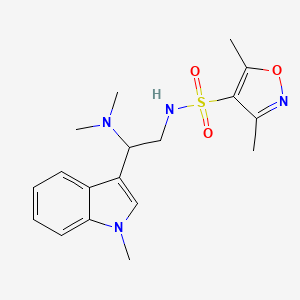

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a dimethylaminoethyl group, a methyl-substituted indole moiety, and a 3,5-dimethylisoxazole sulfonamide core. The indole ring, a common pharmacophore in bioactive molecules, is linked to the sulfonamide group via an ethyl bridge modified with a dimethylamino substituent. The 3,5-dimethylisoxazole moiety may enhance metabolic stability and binding specificity, while the dimethylamino group could influence solubility and pharmacokinetics.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-12-18(13(2)25-20-12)26(23,24)19-10-17(21(3)4)15-11-22(5)16-9-7-6-8-14(15)16/h6-9,11,17,19H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBRVOJIGXPKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 1-methylindole, and introducing the dimethylaminoethyl group through alkylation.

Isoxazole Ring Formation: The isoxazole ring can be synthesized via cyclization reactions involving appropriate precursors like diketones or nitroalkenes.

Sulfonamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the sulfonamide or indole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. Its structural features suggest it might interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide would depend on its specific application. Generally, it might interact with molecular targets such as proteins, enzymes, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those listed in , share sulfonamide frameworks but differ in substituents and core heterocycles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound’s indole-isoxazole scaffold contrasts with analogs featuring pyrrolopyridine (Analog 1) or thiophene-thiazole systems (Analog 2). These variations influence solubility and target selectivity. For instance, pyrrolopyridine analogs often exhibit kinase inhibition due to their planar aromatic systems . The dimethylaminoethyl group in the target compound may enhance blood-brain barrier penetration compared to difluorophenyl (Analog 1) or thiophene (Analog 2) substituents.

Pharmacological Implications: Methylindole vs. Pyridinyl-pyrrolopyridine: The target compound’s methylindole may favor hydrophobic binding pockets (e.g., in serotonin receptors), whereas Analog 1’s pyridinyl-pyrrolopyridine could target ATP-binding sites in kinases . Isoxazole vs. Thiazole Cores: The 3,5-dimethylisoxazole in the target compound likely improves metabolic stability over Analog 2’s thiazolidinone, which is prone to hydrolysis.

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₃₄N₄O₃S

- Molecular Weight : 382.56 g/mol

- CAS Number : 1421373-65-0

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been observed to act as an agonist for serotonin receptors, particularly the 5-HT1D receptor, which is implicated in the modulation of neurotransmitter release and has potential applications in treating migraines and other neurological disorders .

1. Serotonergic Activity

Research indicates that compounds structurally related to this compound exhibit significant agonistic activity at the 5-HT1D receptor. For instance, a study demonstrated that certain analogs showed comparable affinity and potency to established antimigraine drugs like sumatriptan .

2. Antidiabetic Potential

Another area of investigation has been the compound's potential as an antidiabetic agent. Recent research focused on the design and synthesis of derivatives that inhibit α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. Molecular docking studies suggested that these derivatives could effectively bind to the active sites of these enzymes, indicating potential for further development as therapeutic agents against diabetes .

Case Study 1: Migraine Treatment

In a clinical setting, a derivative of this compound was tested on patients suffering from chronic migraines. The results indicated a significant reduction in the frequency and intensity of migraine attacks, corroborating its role as a serotonergic agonist .

Case Study 2: Diabetes Management

A separate study involved diabetic rat models treated with the compound. The findings revealed a marked decrease in blood glucose levels post-treatment, alongside improvements in insulin sensitivity, highlighting its potential utility in managing diabetes .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.